1,2-Distearoyl-3-arachidoyl-rac-glycerol

Thermal analysis Polymorphism Confectionery fats

Non-specific TAG standards compromise lipidomic assay reproducibility. 1,2-Distearoyl-3-arachidoyl-rac-glycerol provides a defined reference standard with stearic acid (C18:0) at sn-1/sn-2 and arachidic acid (C20:0) at sn-3, enabling unambiguous identification in bovine milk fat analysis via distinct ECN and MS signature (m/z 936.9). • Defined regiospecificity for pancreatic lipase substrate studies • ≥98% purity; solid; ships at ambient temperature

Molecular Formula C59H114O6
Molecular Weight 919.5 g/mol
Cat. No. B3026156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Distearoyl-3-arachidoyl-rac-glycerol
Molecular FormulaC59H114O6
Molecular Weight919.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3
InChIKeyJFGIMQPGGNOOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Distearoyl-3-Arachidoyl-rac-glycerol Overview


1,2-Distearoyl-3-arachidoyl-rac-glycerol (CAS 77145-69-8; also designated as TG(18:0/18:0/20:0) or 1,2-Stearin-3-arachidin) is a synthetic mixed-chain triacylglycerol (TAG) possessing stearic acid (C18:0) at both the sn-1 and sn-2 positions and arachidic acid (C20:0) esterified at the sn-3 position . This compound belongs to the class of long-chain saturated triacylglycerols and is distinguished from simpler TAGs by its specific fatty acid composition and regiospecific arrangement [1]. As a high-purity (>98%) solid, it serves as a well-defined reference standard in analytical chemistry, particularly for the characterization of bovine milk fat, where it has been identified and quantified as a minor but structurally informative component .

Why Generic TAG Standards Cannot Substitute


Triacylglycerols are not functionally or analytically interchangeable; their physicochemical properties, biological processing, and analytical behavior are exquisitely sensitive to fatty acid chain length, degree of unsaturation, and regiospecific distribution on the glycerol backbone [1]. The presence of a C20:0 arachidic acid chain at the sn-3 position in 1,2-distearoyl-3-arachidoyl-rac-glycerol confers distinct differences in hydrophobicity, melting behavior, and enzymatic hydrolysis kinetics compared to TAGs with shorter (e.g., C16:0 palmitic) or unsaturated (e.g., C18:1 oleic) acyl chains at the same position [2]. Substituting this compound with a generic TAG standard, such as tristearin or a non-positionally defined mixture, introduces uncontrolled variables that compromise assay reproducibility, confound structure-activity relationship studies, and invalidate quantitative lipidomic measurements. The quantitative evidence below demonstrates these material, measurable differences.

Key Differentiating Properties


Elevated Melting Point and Thermal Stability

The replacement of a C16:0 (palmitic) or C18:0 (stearic) acyl chain at the sn-3 position with a C20:0 (arachidic) chain significantly elevates the melting point of the triacylglycerol. This is a direct consequence of increased van der Waals interactions and more efficient molecular packing in the solid state [1]. While an experimental melting point for pure 1,2-distearoyl-3-arachidoyl-rac-glycerol is not widely reported in open literature, the melting point of the analog 1,2-distearoyl-3-palmitoyl-rac-glycerol is established at 68.5 °C . Based on the known melting point increments of saturated fatty acids (stearic acid mp 69.6 °C; arachidic acid mp 76.5 °C) and the general structure-property relationships of mixed-acid TAGs, the substitution of a C16:0 chain with a C20:0 chain is predicted to increase the melting point by approximately 5–10 °C [2].

Thermal analysis Polymorphism Confectionery fats

Distinct Chromatographic Retention

The arachidic acid (C20:0) moiety at the sn-3 position introduces two additional methylene units compared to the stearic acid (C18:0) chain. In reversed-phase liquid chromatography (RP-HPLC), each additional methylene group increases the equivalent carbon number (ECN) and significantly extends retention time [1]. Specifically, the target compound TG(18:0/18:0/20:0) has a total acyl carbon number (CN) of 56 and zero double bonds, yielding an ECN of 56. In contrast, the common analog 1,2-distearoyl-3-oleoyl-rac-glycerol (TG(18:0/18:0/18:1)) has a CN of 54 and one double bond, resulting in an ECN of 52, leading to a marked difference in retention [2]. This property is exploited in the analytical resolution of complex natural mixtures, such as bovine milk fat, where the compound is identified and quantified as a discrete, late-eluting species .

Reversed-phase HPLC Lipidomics Structure-retention relationships

Slower Pancreatic Lipase Hydrolysis

Pancreatic lipase preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions of triacylglycerols, with hydrolysis rates dependent on chain length and unsaturation. Long-chain saturated fatty acids like stearic (C18:0) and arachidic (C20:0) acids are hydrolyzed more slowly and are less bioavailable than shorter or unsaturated chains [1]. While direct kinetic data for this exact compound are limited, studies on related TAGs show that the presence of a C20:0 chain significantly reduces the initial rate of lipolysis compared to C18:1 (oleic) or C16:0 (palmitic) containing analogs [2]. For instance, the in vitro hydrolysis of triarachidin (C20:0/C20:0/C20:0) is approximately 40% slower than that of triolein (C18:1/C18:1/C18:1) under identical conditions [3]. This behavior is consistent with the known recalcitrance of long-chain saturated fats to digestive enzymes.

In vitro digestion Lipolysis Nutritional biochemistry

Mass Spectrometric Identification Signature

The compound's molecular formula is C59H114O6, corresponding to a monoisotopic mass of 918.8615 Da [1]. In HPLC-APCI-MS analysis, it produces a characteristic ammoniated molecular ion [M+NH4]+ at m/z 936.9, which is distinct from related TAGs. For example, 1,2-distearoyl-3-palmitoyl-rac-glycerol (C57H110O6) yields [M+NH4]+ at m/z 908.8, while 1,2-distearoyl-3-oleoyl-rac-glycerol (C59H112O6) gives [M+NH4]+ at m/z 934.9 [2]. This mass difference of 28 Da (two CH2 units) from the C16:0 analog and 2 Da (one double bond) from the C18:1 analog is readily resolved by modern MS instruments and is crucial for unambiguous identification in untargeted lipidomics workflows [3].

Mass spectrometry Lipidomics Analytical chemistry

Occurrence in Bovine Milk Fat

Unlike many synthetic TAG standards that lack a direct biological correlate, 1,2-distearoyl-3-arachidoyl-rac-glycerol is a verified, naturally occurring component of bovine milk fat. It has been identified and quantified using validated HPLC-APCI-MS and GC-MS methods as part of comprehensive studies that characterized 120 to over 200 individual TAG molecular species [1]. Its presence, albeit at low relative abundance, is a characteristic feature of the bovine milk TAG profile, distinguishing it from the fat composition of other species (e.g., human or goat milk) [2]. This established biological occurrence provides a direct application for the compound as an authentic reference standard for the authentication and quality control of dairy products [3].

Food chemistry Milk lipidomics Authenticity testing

Defined Regiospecificity

The compound is an asymmetric, mixed-acid triacylglycerol with a precisely defined regiospecific distribution: stearic acid at sn-1 and sn-2, and arachidic acid at sn-3 . This contrasts with many generic TAG mixtures or symmetric analogs like tristearin (18:0/18:0/18:0). The specific placement of the longer C20:0 chain at the primary sn-3 position, rather than at sn-1 or sn-2, is critical for studies of stereospecific lipolysis, as pancreatic lipase exhibits regioselectivity for the sn-1 and sn-3 positions [1]. Furthermore, the sn-2 position is preferentially retained during digestion and influences chylomicron structure and postprandial lipid metabolism [2].

Regioisomerism Enzymatic synthesis Lipid biochemistry

Primary Application Scenarios


Quantification of Milk Fat TAG Composition

As a verified component of the bovine milk fat TAG profile [1], 1,2-distearoyl-3-arachidoyl-rac-glycerol serves as an essential reference standard for the development and validation of HPLC-MS and GC-MS methods aimed at quantifying this specific molecular species in dairy products. Its distinct chromatographic retention (high ECN) and unique mass spectrometric signature (m/z 936.9) enable its unambiguous identification and accurate quantification in complex milk fat extracts [2]. This is critical for studies comparing the lipid composition of milk from different species, detecting adulteration of dairy products, and investigating the nutritional impact of specific TAG molecular species.

Impact of Chain Length on Physicochemical Properties

The extended C20:0 arachidic acid chain at the sn-3 position imparts distinct thermal and solid-phase properties, including a higher melting point and altered crystallization kinetics compared to TAGs with shorter acyl chains [1]. This compound is therefore a valuable tool for fundamental biophysical research into the relationship between TAG molecular structure and macroscopic behavior. It can be used in differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies to elucidate the effects of chain length mismatch on polymorphism, crystal packing, and phase transitions in mixed-acid TAG systems [2].

Regiospecific Lipolysis in Digestion Models

The precise regiospecific placement of the C20:0 chain at the sn-3 position makes this compound an ideal substrate for studying the stereospecificity of digestive lipases [1]. In vitro digestion models employing pancreatic lipase can utilize this standard to quantify the relative rates of hydrolysis of C18:0 from the sn-1/2 positions versus C20:0 from the sn-3 position. This provides direct, quantitative evidence for how fatty acid chain length and position influence lipolysis kinetics and the subsequent bioaccessibility of long-chain saturated fats [2]. Such studies are fundamental to understanding the nutritional properties of milk fat and designing structured lipids with tailored digestibility.

Calibration Standard for High-Temperature GC

The high molecular weight and elevated boiling point of 1,2-distearoyl-3-arachidoyl-rac-glycerol make it a suitable calibrant for HT-GC methods used to analyze high-melting lipid mixtures, such as those found in confectionery fats or hydrogenated oils [1]. Its retention time serves as a reference marker for the high-carbon-number region of the chromatogram, aiding in the identification of other long-chain saturated TAGs (e.g., those containing behenic or lignoceric acids) that are otherwise difficult to resolve and identify without appropriate standards [2].

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